molecular formula C33H44O4 B1219245 2-(9-Anthroyloxy)stearic acid CAS No. 78447-89-9

2-(9-Anthroyloxy)stearic acid

Cat. No.: B1219245
CAS No.: 78447-89-9
M. Wt: 504.7 g/mol
InChI Key: DSTUBCZZXMAOGS-UHFFFAOYSA-N
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Description

2-(9-Anthroyloxy)stearic acid is a compound with the molecular formula C33H44O4. It is also known as 2-[(9-Anthrylcarbonyl)oxy]octadecanoic acid. This compound is characterized by the presence of an anthracene moiety attached to a stearic acid backbone through an ester linkage. The anthracene group imparts unique fluorescent properties to the molecule, making it useful in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(9-Anthroyloxy)stearic acid typically involves the esterification of stearic acid with 9-anthracenecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane or chloroform .

Industrial Production Methods: The scalability of the reaction would depend on optimizing the reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-(9-Anthroyloxy)stearic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(9-Anthroyloxy)stearic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(9-Anthroyloxy)stearic acid primarily involves its interaction with lipid bilayers. The anthracene moiety intercalates into the hydrophobic core of the lipid bilayer, while the stearic acid chain aligns with the fatty acid chains of the membrane lipids. This interaction can alter the fluidity and permeability of the membrane, affecting various cellular processes. The compound can also serve as a fluorescent marker, allowing researchers to visualize and study membrane dynamics and protein-lipid interactions .

Comparison with Similar Compounds

  • 2-(9-Anthroyloxy)palmitic acid
  • 6-(9-Anthroyloxy)stearic acid
  • 12-(9-Anthroyloxy)stearic acid

Comparison: this compound is unique due to its specific positioning of the anthracene moiety at the second carbon of the stearic acid chain. This positioning influences its interaction with lipid bilayers and its fluorescent properties. Compared to other similar compounds, such as 2-(9-Anthroyloxy)palmitic acid, which has a shorter fatty acid chain, this compound provides a different spatial arrangement and interaction profile within the lipid bilayer .

Properties

IUPAC Name

2-(anthracene-9-carbonyloxy)octadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24-30(32(34)35)37-33(36)31-28-22-18-16-20-26(28)25-27-21-17-19-23-29(27)31/h16-23,25,30H,2-15,24H2,1H3,(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTUBCZZXMAOGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)O)OC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90999772
Record name 2-[(Anthracene-9-carbonyl)oxy]octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90999772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78447-89-9
Record name 2-(9-Anthroyloxy)stearic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078447899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(Anthracene-9-carbonyl)oxy]octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90999772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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